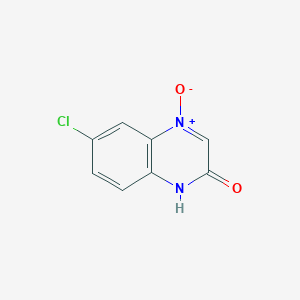

6-Chloro-2-quinoxalinol-4-oxide

CAS No.:

Cat. No.: VC13839208

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClN2O2 |

|---|---|

| Molecular Weight | 196.59 g/mol |

| IUPAC Name | 6-chloro-4-oxido-1H-quinoxalin-4-ium-2-one |

| Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(3-5)11(13)4-8(12)10-6/h1-4H,(H,10,12) |

| Standard InChI Key | KDINSGBFCYLRRC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)[N+](=CC(=O)N2)[O-] |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 6-chloro-2-hydroxyquinoxaline-4-oxide. Common synonyms include 6-chloro-2-quinoxalinol-4-oxide and 6-chloro-2-hydroxyquinoxaline-4-oxide .

Molecular Formula and Weight

The molecular formula is C₈H₅ClN₂O₂, derived from the quinoxaline framework (C₈H₆N₂) with substitutions of chlorine (Cl), hydroxyl (OH), and oxide (O) groups. The molecular weight is 196.59 g/mol, calculated as follows:

-

Carbon (12.01 × 8) = 96.08

-

Hydrogen (1.01 × 5) = 5.05

-

Chlorine (35.45 × 1) = 35.45

-

Nitrogen (14.01 × 2) = 28.02

-

Oxygen (16.00 × 2) = 32.00

Total = 196.59 g/mol

Structural Features

The compound features:

-

A bicyclic quinoxaline ring system.

-

A hydroxyl group (-OH) at position 2.

-

A chlorine atom (-Cl) at position 6.

-

An oxide group (-O-) at position 4.

The presence of the oxide group at position 4 significantly influences the compound’s reactivity, particularly in reduction reactions .

Synthesis and Catalytic Reduction

Synthetic Routes

6-Chloro-2-quinoxalinol-4-oxide is typically synthesized via the condensation of 4-chloro-2-nitroacetoacetanilide with a hydroxide base (e.g., NaOH or KOH). This reaction proceeds through a cyclization mechanism, forming the quinoxaline ring while introducing the oxide group .

Catalytic Reduction to 6-Chloro-2-hydroxyquinoxaline

The reduction of 6-chloro-2-quinoxalinol-4-oxide to 6-chloro-2-hydroxyquinoxaline (CAS 2427-71-6) is a critical industrial process. The reaction employs hydrogen gas (H₂) as a reducing agent in the presence of catalysts such as platinum, rhodium, ruthenium, or nickel. Key parameters include:

-

Temperature: 20–150°C

-

Pressure: 6–60 atmospheres

-

Catalyst loading: 0.08–6.2 g per mole of substrate

Table 1: Catalyst Performance in Hydrogenation of 6-Chloro-2-quinoxalinol-4-oxide

| Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Platinum | 5.5 | 68 |

| Rhodium | 1.5 | 70 |

| Ruthenium | 5.2 | 75 |

| Nickel | 0.3 | 76 |

| Palladium | 0.08 | <0.5 |

Nickel catalysts achieve the highest yields (76%) due to their superior selectivity in preventing over-reduction by-products like 3,4-dihydro-2-quinoxalinol. Palladium, in contrast, is ineffective (<0.5% yield) .

Physicochemical Properties

Physical State and Solubility

While direct data for the 4-oxide derivative is limited, analogous quinoxaline compounds exhibit:

-

Density: ~1.5 g/cm³ (similar to 6-chloro-2-hydroxyquinoxaline) .

-

Melting point: Estimated >250°C based on structural analogs .

Stability and Reactivity

The oxide group at position 4 renders the compound susceptible to reduction. It is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or light.

Industrial Applications

Pharmaceutical Intermediates

6-Chloro-2-quinoxalinol-4-oxide is a precursor to 6-chloro-2-hydroxyquinoxaline, which is used in synthesizing antifungal and antibacterial agents. Derivatives such as 4-[(6-chloroquinoxalin-2-yl)oxy]phenol (PubChem CID 10989408) exhibit bioactivity in agrochemical formulations .

Agrochemical Development

Chlorinated quinoxalines are integral to herbicides and insecticides. For example, 6-chloro-2-(4-ethoxyphenoxy)quinoxaline (PubChem CID 10989408) demonstrates potent herbicidal activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume